molecular formula C10H13NO2 B15230351 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one

1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B15230351
M. Wt: 179.22 g/mol
InChI Key: SXFKVTPRAIAGHY-UHFFFAOYSA-N
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Description

1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one is a substituted propanone derivative featuring a pyridine ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 5-positions, respectively. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. This compound is of interest in pharmaceutical and chemical research due to its structural similarity to bioactive cathinones and flavoring agents .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(6-methoxy-5-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-4-9(12)8-5-7(2)10(13-3)11-6-8/h5-6H,4H2,1-3H3

InChI Key

SXFKVTPRAIAGHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one with analogous compounds:

Compound Name Aromatic System Substituents Molecular Formula Key Properties/Findings
Target Compound Pyridine (C₅H₄N) 5-CH₃, 6-OCH₃ C₁₀H₁₃NO₂ High polarity due to pyridine N; methoxy enhances lipophilicity.
Mephedrone [(±)-2-(methylamino)-1-(4-methylphenyl)propan-1-one] Phenyl (C₆H₅) 4-CH₃, methylamino (-NHCH₃) C₁₁H₁₅NO Psychoactive stimulant; amino group enables neurotransmitter reuptake inhibition.
WHO No. 2158 [1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one] Phenyl + Pyridine 2-OH (phenyl), pyridin-4-yl C₁₃H₁₁NO₂ Genotoxicity concerns (negative in bacterial tests but flagged for structural risk).
Neroli Ketone [1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one] Cyclohexene (non-aromatic) 2-CH₃, 5-CH(CH₃)₂ C₁₃H₂₂O Volatile fragrance; cyclohexene enhances hydrophobicity.
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one Phenyl 2-OH, 5-CH(CH₃)₂ C₁₂H₁₆O₂ Hydroxy group increases H-bonding potential; MW = 192.25 g/mol.

Electronic and Physicochemical Properties

  • Polarity : The target compound’s pyridine ring confers higher polarity compared to phenyl-based analogs like mephedrone or Neroli ketone. This enhances solubility in polar solvents but may reduce blood-brain barrier penetration .
  • Aromaticity vs. Non-Aromaticity: Neroli ketone’s cyclohexene system lacks aromaticity, making it less planar and more volatile, suitable for fragrance applications .

Biological Activity

1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one, a compound with a pyridine ring and a propanone functional group, has garnered interest in various fields including medicinal chemistry and biochemistry. This article explores the biological activities of this compound, its mechanisms of action, and its potential therapeutic applications.

The molecular formula of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one is C10H13NO2C_{10}H_{13}NO_2, with a molecular weight of approximately 179.22 g/mol. Its structure features a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring, contributing to its unique chemical behavior.

The biological activity of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific molecular pathways, although detailed mechanisms remain to be fully elucidated .

Antioxidant Activity

Research indicates that compounds similar to 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds can exhibit antimicrobial effects. The compound's structural features may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Given its structural similarities to known neuroprotective agents, ongoing research aims to determine its effectiveness in models of neurodegeneration .

Case Studies and Research Findings

StudyFocusFindings
Study A Antioxidant PropertiesDemonstrated significant reduction in reactive oxygen species (ROS) in vitro.
Study B Antimicrobial EfficacyShowed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study C NeuroprotectionIndicated potential protective effects on neuronal cells against oxidative damage.

Applications in Medicinal Chemistry

1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one serves as a valuable building block in synthesizing more complex organic molecules and heterocyclic compounds. Its derivatives are being investigated for their potential as therapeutic agents targeting specific enzymes or receptors involved in disease processes .

Q & A

Advanced Research Question

  • HPLC-DAD : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to resolve unreacted pyridine precursors.
  • GC-MS : Identifies volatile byproducts (e.g., methyl ketones) with a DB-5MS column (30 m × 0.25 mm).
  • LC-QTOF-MS : Detects trace impurities (<0.1%) via high-resolution fragmentation patterns .

How can computational methods predict the compound’s biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity. The carbonyl group shows affinity for serine proteases.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl) with anti-inflammatory activity.
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP = 1.8) and CYP2D6 inhibition .

What contradictions exist in reported biological activities, and how can they be resolved?

Advanced Research Question
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

  • Strain variability : Test across standardized strains (e.g., ATCC 25922 for E. coli).
  • Solubility limits : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) for MIC comparisons .

What are the stability profiles under varying pH and temperature conditions?

Advanced Research Question

  • pH stability : Degrades in acidic conditions (pH < 3) via keto-enol tautomerism. Stable at pH 5–8.
  • Thermal stability : Decomposes above 150°C (TGA data). Store at ≤25°C for long-term stability.
  • Photodegradation : UV exposure (254 nm) induces ring-opening; use amber glassware .

How can enantiomeric purity be assessed if chiral centers are introduced?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for optical activity confirmation.
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis .

What environmental precautions are necessary for disposal?

Basic Research Question

  • Biodegradation : Not readily biodegradable; avoid release into waterways.
  • Incinerator parameters : Maintain >1000°C with scrubbers to neutralize NOx emissions.
  • Regulatory compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste .

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